![molecular formula C8H6N2O3 B3394027 Methyl 6-cyano-5-hydroxypicolinate CAS No. 727736-63-2](/img/structure/B3394027.png)
Methyl 6-cyano-5-hydroxypicolinate
Overview
Description
“Methyl 6-cyano-5-hydroxypicolinate” is a chemical compound with the molecular formula C8H6N2O3 . It has a molecular weight of 178.14 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of “Methyl 6-cyano-5-hydroxypicolinate” involves a reaction with chloro-trimethyl-silane and triethylamine in N,N-dimethylformamide (DMF) at 80°C for 28 hours . The reaction solution is then cooled to room temperature, filtered to remove insoluble materials, and the filtrate is concentrated under reduced pressure . The residue is purified by silica gel column chromatography .Molecular Structure Analysis
The molecular structure of “Methyl 6-cyano-5-hydroxypicolinate” consists of 13 heavy atoms, 6 of which are aromatic . It has 2 rotatable bonds, 5 H-bond acceptors, and 1 H-bond donor .Physical And Chemical Properties Analysis
“Methyl 6-cyano-5-hydroxypicolinate” has a molar refractivity of 42.25 and a topological polar surface area (TPSA) of 83.21 Ų . It has a lipophilicity log Po/w (iLOGP) of 1.02 . It is soluble in water, with a solubility of 1.92 mg/ml or 0.0108 mol/l .Scientific Research Applications
- Methyl 6-cyano-5-hydroxypicolinate serves as a versatile building block in organic synthesis. Researchers use it to create more complex molecules, such as pharmaceutical intermediates . Its cyano group (CN) and hydroxyl group (OH) make it valuable for designing novel drug candidates.
Organic Synthesis and Medicinal Chemistry
Safety and Hazards
“Methyl 6-cyano-5-hydroxypicolinate” is classified as a warning signal word . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
methyl 6-cyano-5-hydroxypyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-13-8(12)5-2-3-7(11)6(4-9)10-5/h2-3,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTIJXBNWUKZRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-cyano-5-hydroxypicolinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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